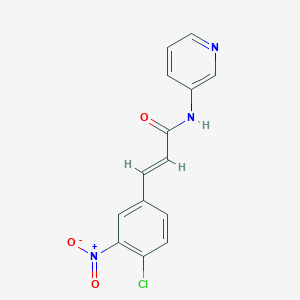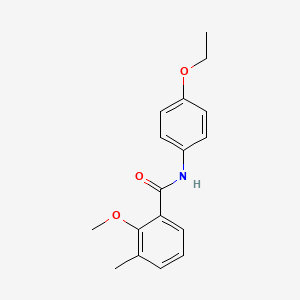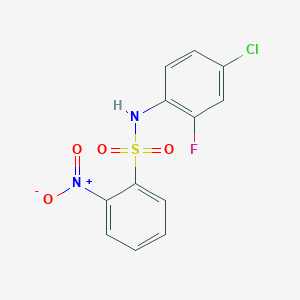![molecular formula C11H11N3OS B5729970 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various research studies due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide acts as a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine transporters in dopaminergic neurons, leading to the selective destruction of these neurons. This mechanism of action is similar to the pathogenesis of Parkinson's disease, making 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide are mainly related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in symptoms similar to Parkinson's disease such as tremors, rigidity, and bradykinesia. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments is its selective destruction of dopaminergic neurons, which makes it a valuable tool for studying Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is also relatively easy to synthesize and purify, making it accessible for researchers.
However, there are also limitations to using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to study the long-term effects of the compound. Additionally, the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in animal models can be controversial due to its potential to induce Parkinson's-like symptoms.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. One area of research is the development of new treatment strategies for Parkinson's disease based on the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. This could involve the development of new drugs that selectively target dopaminergic neurons or the use of gene therapy to prevent the selective destruction of these neurons.
Another area of research is the development of new cancer therapies based on the ability of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide to inhibit the growth of cancer cells. This could involve the development of new drugs that target specific cancer cells or the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in combination with other cancer therapies.
Overall, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is a valuable tool for scientific research due to its unique chemical properties and mechanism of action. While there are limitations to its use, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has the potential to lead to new discoveries and treatments in the fields of neurology and cancer research.
Métodos De Síntesis
The synthesis of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide involves the reaction of 4-methoxyaniline with acrylonitrile in the presence of a catalyst such as zinc chloride. This reaction leads to the formation of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide as a yellow crystalline solid. The purity of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neurology, where 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is used to study Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease and developing new treatment strategies.
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been used in cancer research as it has been shown to inhibit the growth of cancer cells in vitro. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-15-10-4-2-9(3-5-10)14-7-8(6-12)11(13)16/h2-5,7,14H,1H3,(H2,13,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBNWGDJHIASV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)





![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)

